molecular formula C20H21N5O3S B12145055 N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145055
M. Wt: 411.5 g/mol
InChI Key: MKJRCBSCFIIHSA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a structurally complex framework. Its core structure comprises a 1,2,4-triazole ring substituted at the 3rd position with a sulfanyl-acetamide moiety and at the 4th and 5th positions with a prop-2-en-1-yl (allyl) group and a pyridin-4-yl ring, respectively.

Synthetically, such compounds are typically prepared via alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of a base (e.g., KOH), followed by functionalization of substituents on the triazole ring .

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-4-11-25-19(14-7-9-21-10-8-14)23-24-20(25)29-13-18(26)22-15-5-6-16(27-2)17(12-15)28-3/h4-10,12H,1,11,13H2,2-3H3,(H,22,26)

InChI Key

MKJRCBSCFIIHSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Introduction of the Prop-2-en-1-yl Group: This step involves an alkylation reaction, where the prop-2-en-1-yl group is attached to the triazole ring.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole intermediate with 3,4-dimethoxyphenylacetic acid and a thiol reagent under appropriate conditions to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanylacetamide moiety are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs. Below is a detailed analysis of key derivatives, highlighting substituent effects on bioactivity and physicochemical properties.

Table 1: Structural and Bioactive Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Substituents (R1, R2, R3) Bioactivity (Dose/Reference) Synthesis Method
Target Compound : N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 3,4-dimethoxyphenyl; R2: prop-2-en-1-yl; R3: pyridin-4-yl Anti-exudative (10 mg/kg, comparable to diclofenac) Alkylation of triazole-thione with α-chloroacetamide
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 3,5-dimethoxyphenyl; R2: 4-methylphenyl; R3: pyridin-4-yl Not reported (structural analog) Similar alkylation strategy
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 3,4-dimethylphenyl; R2: ethyl; R3: pyridin-2-yl Antiproliferative (IC50: ~5–20 μM) Hydroxyacetamide condensation
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 3,4-difluorophenyl; R2: ethyl; R3: pyridin-4-yl Anti-inflammatory (in vitro assays) Catalytic pyridine/zeolite-mediated reaction
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives R1: variable aryl; R2: amino; R3: furan-2-yl Anti-exudative (10 mg/kg, 50–70% inhibition) Paal-Knorr condensation

Substituent Effects on Bioactivity

  • Fluorinated aryl groups (e.g., 3,4-difluorophenyl in ) may enhance metabolic stability and target binding via halogen interactions .
  • Triazole Substituents (R2, R3) :

    • The prop-2-en-1-yl group (allyl) in the target compound introduces conformational flexibility, unlike rigid substituents like ethyl () or 4-methylphenyl (). This could modulate interactions with hydrophobic enzyme pockets .
    • Pyridin-4-yl (vs. pyridin-2-yl in ) at R3 may enhance π-π stacking with aromatic residues in biological targets, as seen in kinase inhibitors .
  • Bioactivity Trends :

    • Anti-exudative activity is strongly influenced by the presence of electron-donating groups (e.g., methoxy in the target compound) and sulfanyl linkages, which mimic diclofenac’s pharmacophore .
    • Antiproliferative activity in hydroxyacetamide derivatives () correlates with bulkier R2 substituents (e.g., ethyl vs. allyl), suggesting steric effects in target engagement .

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